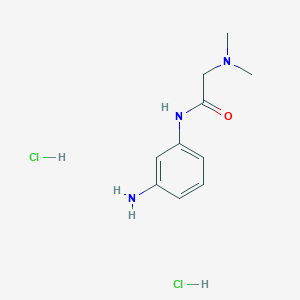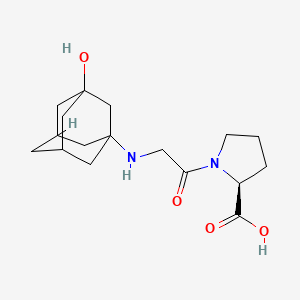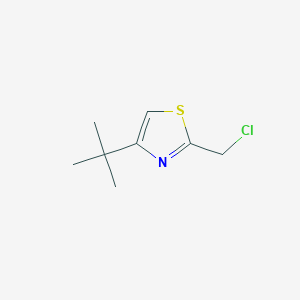
6-Aminoindoline-2,3-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-Aminoindoline-2,3-dione involves several steps. One method involves the reaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux . Another method involves the interaction of 6-amino-1,3-dimethyluracil and indole derivatives .Molecular Structure Analysis
The molecular structure of 6-Aminoindoline-2,3-dione has been examined by means of experimental and computational quantum chemical methods like density functional theory (DFT) . The geometries of the isomer compounds have been optimized by using DFT/B3LYP method with the 6-311G++ (d,p) basis sets .Chemical Reactions Analysis
6-Aminoindoline-2,3-dione undergoes various chemical reactions. For instance, it has been found to react with potassium permanganate, sodium periodate, and potassium carbonate in 1,4-dioxane . It also reacts with sodium carbonate in methanol at 45℃ .Wissenschaftliche Forschungsanwendungen
Here’s a comprehensive analysis of the scientific research applications of 6-Aminoindoline-2,3-dione:
Synthesis of Isoindolines
Isoindolines-1,3-diones are synthesized from o-phthalic acids or anhydrides with amines, using catalysts like SiO2-tpy-Nb to obtain products with moderate to excellent yields. This process is significant due to the wide range of applications of isoindoline molecules .
Inhibitory Activity Against Mtb Gyrase
Schiff bases of indoline-2,3-dione have been investigated for their inhibitory activity against Mtb gyrase, showing promising results with IC50 values ranging from 50–157 μM .
Antitumor Activity
Derivatives of indoline-2,3-dione have shown potent antitumor activity against non-small cell lung cancer (NCI-H522), with GI50 values indicating significant potential for therapeutic use .
Antiproliferative Activity
Compounds with a benzyl substituent at the N-1 position on the indolin-2,3-dione ring have demonstrated more potent antiproliferative activity, suggesting a path for developing new cancer treatments .
Synthesis of CRBN Ligands and Drugs
The derivatization method allows for the synthesis of CRBN ligands as well as drugs like Aminoglutethimide, showcasing the compound’s utility in pharmaceutical manufacturing .
Wirkmechanismus
Zukünftige Richtungen
Research on 6-Aminoindoline-2,3-dione and its derivatives is ongoing. For instance, Schiff bases of indoline-2,3-dione have shown promising inhibitory activity against Mycobacterium Tuberculosis (Mtb) DNA Gyrase . This suggests that 6-Aminoindoline-2,3-dione and its derivatives could potentially be developed into novel anticancer agents .
Eigenschaften
IUPAC Name |
6-amino-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZUFMFAUQMVSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310741 | |
| Record name | 6-Amino-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminoindoline-2,3-dione | |
CAS RN |
116081-74-4 | |
| Record name | 6-Amino-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116081-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1439946.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1439948.png)

![2,2,2-trifluoroethyl N-[6-(diethylamino)pyridin-3-yl]carbamate](/img/structure/B1439953.png)






![(1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine](/img/structure/B1439965.png)

![6-amino-1-butylbenzo[cd]indol-2(1H)-one](/img/structure/B1439969.png)